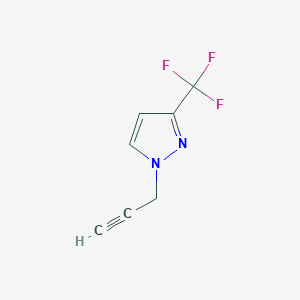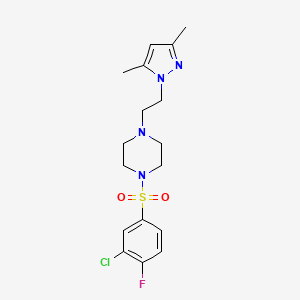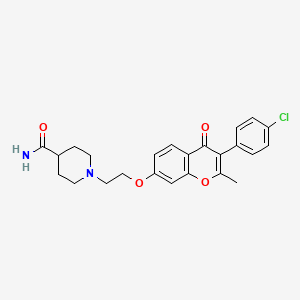![molecular formula C24H25N7O3 B2698653 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 920184-74-3](/img/structure/B2698653.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, a piperazine ring, and a phenoxypropanone group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several ring structures and functional groups that could allow for various interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of various ring structures and functional groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on similar compounds has focused on the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities. For instance, the synthesis of new 1,2,4-triazole derivatives and their testing for antimicrobial properties have demonstrated that some compounds possess good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antagonistic Activities and Therapeutic Applications
Compounds structurally related to the one have been synthesized and tested for their potential as antagonists to certain receptors, which could be significant in therapeutic applications. For example, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and evaluated for 5-HT2 and alpha 1 receptor antagonist activity, showing promise in the field of pharmacology (Watanabe et al., 1992).
Potential Antihypertensive Agents
The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines and their evaluation as potential antihypertensive agents represent another area of research application. Some compounds have shown promising activity, suggesting the relevance of this chemical structure in developing new treatments for hypertension (Bayomi et al., 1999).
Imaging and Diagnostic Applications
Research has also extended to the development of compounds for imaging purposes, such as the synthesis of PET tracers for mapping cerebral receptors, indicating potential applications in neuroscience and diagnostic imaging. For example, the development of a tracer for mapping adenosine A2A receptors in the brain highlights the use of similar compounds in medical imaging (Zhou et al., 2014).
Synthesis of PPARpan Agonists
Another application area is the synthesis of potent PPARpan agonists, where compounds related to the query have been synthesized and shown efficacy, indicating potential in treating conditions related to the peroxisome proliferator-activated receptors (PPARs) (Guo et al., 2006).
Mécanisme D'action
Target of Action
The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one primarily targets the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
This compound interacts with USP28 by reversibly binding to it . This interaction directly affects the protein levels of USP28, thereby inhibiting its function . The compound’s mode of action underscores the importance of the terminal free amine group for USP28 inhibition .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. Particularly, it impacts the cell cycle at the S phase and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . The compound’s action on these pathways results in the inhibition of cell proliferation .
Pharmacokinetics
The compound’s potent inhibition of usp28 suggests that it likely has favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to effectively reach its target and exert its effects .
Result of Action
The action of this compound results in significant molecular and cellular effects. Specifically, it inhibits the proliferation of cells, arrests the cell cycle at the S phase, and impedes the EMT progression in gastric cancer cell lines . These effects contribute to the compound’s antitumor activity .
Propriétés
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17(34-19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)18-7-6-10-20(15-18)33-2/h3-10,15-17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVNXOXCZGGZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)
![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)





![[2-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B2698590.png)

![5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B2698593.png)